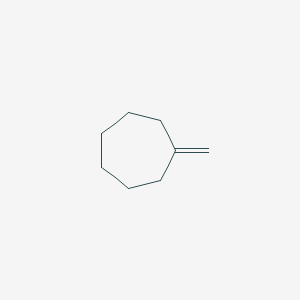

Methylenecycloheptane

Description

Structure

3D Structure

Properties

IUPAC Name |

methylidenecycloheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-8-6-4-2-3-5-7-8/h1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYOAWSHIQNEGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179748 | |

| Record name | Methylenecycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2505-03-5 | |

| Record name | Methylenecycloheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002505035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylenecycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Theoretical and Computational Studies of Methylenecycloheptane Systems

Quantum Chemical Approaches in Conformational Analysis

Quantum chemical methods are foundational in accurately describing the conformational landscape of molecules like methylenecycloheptane. These ab initio and Density Functional Theory (DFT) approaches provide a detailed understanding of the electronic structure and the subtle interplay of forces that govern molecular shape. researchgate.netstackexchange.com

Density Functional Theory (DFT) Calculations (e.g., B3LYP, M06-2X)

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.comarxiv.org For methylenecycloheptane, DFT calculations have been instrumental in exploring its conformational preferences.

The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, has been widely used. researchgate.net Studies employing the B3LYP method combined with basis sets such as 6-311+G(d,p) have investigated the effect of the exocyclic double bond on the geometry of the seven-membered ring. researchgate.netresearchgate.net These calculations have shown that methylenecycloheptane possesses low energy barriers with respect to pseudorotation. researchgate.netresearchgate.net

The M06-2X functional, another hybrid meta-GGA functional, is known for its improved performance in describing non-covalent interactions, which can be important in determining the relative energies of conformers. nih.govnih.gov While specific comparative studies on methylenecycloheptane are not abundant in the provided results, the known strengths of M06-2X suggest its utility in refining the energetic ordering of different conformations, particularly where dispersion forces play a role. nih.gov

Table 1: Comparison of DFT Functionals in Conformational Analysis

| Functional | Key Features | Application to Methylenecycloheptane |

| B3LYP | Hybrid GGA functional, good general-purpose accuracy. researchgate.net | Used to study the effect of the double bond on ring geometry and identify low pseudorotation barriers. researchgate.netresearchgate.net |

| M06-2X | Hybrid meta-GGA, good for non-covalent interactions. nih.govnih.gov | Potentially offers more accurate relative energies of conformers where dispersion is a factor. |

Ab Initio Methods (e.g., CCSD(T), MP2)

For higher accuracy, particularly for energetic properties, ab initio methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are often employed. smu.eduweizmann.ac.il These methods, while more computationally demanding, provide a benchmark for DFT results.

CCSD(T) calculations, often considered the "gold standard" in quantum chemistry for single-reference systems, have been performed with the 6-311+G(d,p) basis set to study the conformational analysis of methylenecycloheptane. researchgate.netnih.gov These high-level calculations have corroborated the findings from DFT, indicating low energy barriers for pseudorotation and a broad potential well centered on the most symmetrical twist-chair conformation. researchgate.netresearchgate.net

MP2, a more computationally accessible correlated ab initio method, has also been utilized in the conformational analysis of related cyclic systems. smu.edu While direct results for methylenecycloheptane are not detailed, the performance of MP2 for similar molecules suggests it can provide valuable geometric and energetic data, often serving as a reference for less computationally intensive methods. researchgate.netnih.gov

Molecular Mechanics and Force Field Applications (e.g., MM2, MM3)

Molecular mechanics (MM) methods offer a computationally efficient alternative for exploring the conformational space of large and flexible molecules. nih.govwikipedia.org These methods rely on classical mechanical potential energy functions, known as force fields, to calculate the energy of a given molecular geometry. wikipedia.org

Force fields like MM2 and MM3, developed by Allinger and coworkers, have been extensively used for the conformational analysis of hydrocarbons and related molecules. nih.govacs.orgbath.ac.uk These force fields are parameterized to reproduce experimental and high-level computational data for a wide range of organic compounds. bath.ac.uk For seven-membered rings, MM2 and MM3 calculations have been shown to provide good agreement with experimental geometries. researchgate.net The application of these force fields to methylenecycloheptane allows for rapid exploration of its many possible conformations, identifying low-energy structures that can then be further analyzed using more accurate quantum mechanical methods. researchgate.net

Table 2: Overview of Molecular Mechanics Force Fields

| Force Field | Developer | Key Characteristics |

| MM2 | Allinger et al. | Includes cross-terms for bond-angle interactions and is well-parameterized for hydrocarbons. nih.govbath.ac.uk |

| MM3 | Allinger et al. | An improved version of MM2 with additional cross-terms and a more refined parameter set. nih.govbath.ac.uk |

Computational Investigations of Pseudorotation and Ring Dynamics

The seven-membered ring of methylenecycloheptane is highly flexible, undergoing complex conformational changes. Computational studies have been crucial in mapping out the pathways for these transformations, particularly the process of pseudorotation. researchgate.netresearchgate.net

Pseudorotation in cyclic molecules refers to a conformational change that appears as a rotation of a pucker around the ring, without the molecule as a whole having any angular momentum. wikipedia.org20.210.105 For methylenecycloheptane, computational investigations have revealed that it has low energy barriers to pseudorotation. researchgate.netresearchgate.net This indicates that the molecule can easily interconvert between various twist-chair and boat conformations. The potential energy surface for this process is characterized by a broad potential well, with the most symmetrical twist-chair conformation being at the center. researchgate.netresearchgate.net These dynamic processes are often studied by mapping the potential energy surface along specific conformational coordinates, allowing for the visualization of the interconversion pathways and the calculation of the associated energy barriers. unipd.itresearchgate.netmdpi.comnih.gov

Electronic Structure Investigations and Energetic Landscapes

Understanding the electronic structure of methylenecycloheptane is fundamental to explaining its reactivity and conformational preferences. imsc.res.inornl.govaps.orgmdpi.com Electronic structure calculations provide insights into the distribution of electrons within the molecule, the nature of its chemical bonds, and the energies of its molecular orbitals.

Conformational Landscape and Dynamics of Methylenecycloheptane

Analysis of Preferred Ring Conformations (e.g., Twist-Chair Conformation)

Computational studies, including those using B3LYP and CCSD(T) levels of theory, have consistently identified the twist-chair conformation as the most stable for methylenecycloheptane. researchgate.netresearchgate.net This conformation is part of a family of chair forms that can interconvert through a process known as pseudorotation. scispace.com Among these, the twist-chair, which possesses a C₂ axis of symmetry, is considered the most stable, while the chair form with a Cₛ plane of symmetry is the least stable in this pseudorotational sequence. scispace.com

The preference for the twist-chair conformation is a balance of minimizing torsional strain and non-bonded interactions across the ring. libretexts.org While a perfect chair conformation might seem ideal, it introduces eclipsing interactions between hydrogens on adjacent carbons and unfavorable transannular interactions. libretexts.org A slight twist from the perfect chair relieves these strains, resulting in the more stable twist-chair form. libretexts.org

Crystallographic data from the Cambridge Structural Database (CSD) confirms that derivatives of methylenecycloheptane predominantly adopt conformations along the chair-twist-chair pseudorotation pathway. researchgate.net However, solid-state packing forces can sometimes favor other conformations, such as the chair or even a twist-boat, depending on the constraints imposed by the crystal lattice and any fused ring systems. scispace.com

| Conformation | Symmetry | Relative Stability | Key Features |

|---|---|---|---|

| Twist-Chair | C₂ | Most Stable | Minimizes torsional and transannular strain. libretexts.org |

| Chair | Cₛ | Transition State/Less Stable | Higher energy due to eclipsing and transannular interactions. scispace.comlibretexts.org |

| Twist-Boat | C₂ | Less Stable than Twist-Chair | Part of the boat/twist-boat pseudorotation sequence. scispace.com |

| Boat | Cₛ | Least Stable in Boat Family | Considered a transition state in the boat pseudorotation. scispace.com |

Pseudorotational Barriers and Energy Profiles

The conformational flexibility of methylenecycloheptane is characterized by low energy barriers to pseudorotation. researchgate.netresearchgate.net This means that the various twist-chair conformations can interconvert with relative ease. The potential energy surface is described as having a broad potential well centered around the most symmetrical twist-chair conformation. researchgate.netresearchgate.net

While specific quantitative values for the pseudorotational barriers of methylenecycloheptane are not extensively detailed in the provided search results, the qualitative description points to a highly mobile system. The transition from the chair family of conformations to the twist-boat family requires surmounting a higher energy barrier. For cycloheptane (B1346806), this barrier is around 8 kcal/mol. researchgate.net It is noted that for cycloheptanone (B156872), a related compound, the transition to the twist-boat conformation requires less energy than in cycloheptane. researchgate.net

The energy profile of methylenecycloheptane's conformational interconversions is a key aspect of its dynamic nature. The low barriers for pseudorotation within the chair family indicate that at room temperature, the molecule rapidly explores a range of twist-chair geometries.

| Process | Associated Conformations | Energy Barrier Characteristic |

|---|---|---|

| Chair-Twist-Chair Pseudorotation | Interconversion between different twist-chair forms | Low energy barrier, broad potential well. researchgate.netresearchgate.net |

| Chair to Boat Family Interconversion | Transition from chair/twist-chair to boat/twist-boat | Higher energy barrier. researchgate.net |

Influence of Exocyclic Double Bonds on Seven-Membered Ring Geometry

This geometric constraint generally leads to a decrease in some eclipsing interactions that would be present in cycloheptane. scribd.com The introduction of an sp² center can relieve some of the torsional strain inherent in a seven-membered ring. scribd.com However, the specific impact on stability can be complex. For instance, the heat of hydrogenation of methylenecyclohexane (B74748) is slightly higher than that of methylenecycloheptane, suggesting that the exocyclic double bond introduces slightly more strain in the six-membered ring system compared to the seven-membered one. msu.edu

Comparative Conformational Studies with Related Cycloalkenes and Heterocycles

Comparing the conformational behavior of methylenecycloheptane with other seven-membered rings, such as cycloheptene (B1346976) and heterocyclic analogs like oxepane, provides valuable insights into its structural properties.

Cycloheptene: The introduction of an endocyclic double bond in cycloheptene also imposes significant conformational constraints. The most stable conformation of cis-cycloheptene is a chair, and the energy barrier for the inversion of this chair is reported to be 5.0 kcal/mol. researchgate.netresearchgate.net This indicates a more defined and less flexible conformational landscape compared to the broad potential well of methylenecycloheptane.

Oxepane and other Heterocycles: The replacement of a methylene (B1212753) group in cycloheptane with a heteroatom, such as oxygen in oxepane, also alters the conformational preferences. Like cycloheptane, the twist-chair conformer is generally predicted to be the most stable for oxepane. dntb.gov.uanih.gov However, the presence of heteroatoms can lower the relative energy of the boat conformations compared to the chair forms. researchgate.net For instance, in a study of various seven-membered heterocycles, the twist-chair was consistently found to be the most stable conformation, with the chair form acting as a transition state. researchgate.net

Cyclopentane (B165970) and Cyclohexane (B81311) Derivatives: A comparison with smaller ring systems highlights the unique flexibility of the seven-membered ring. Methylenecyclopentane (B75326) has a virtually free pseudorotational pathway, while methylenecyclohexane has a more significant energy barrier for its chair-chair interconversion (around 8.4-8.7 kcal/mol). dntb.gov.ua This underscores the increasing conformational complexity and flexibility as ring size increases from five to seven carbons.

These comparative studies demonstrate that while the twist-chair is a common low-energy conformation for many seven-membered rings, the specific energy barriers and the relative stabilities of other conformers are sensitive to the presence and location of double bonds and heteroatoms. researchgate.netnih.gov

Synthetic Methodologies for Methylenecycloheptane and Its Analogues/derivatives

Strategies for Exocyclic Alkene Formation in Medium Rings

The introduction of an exocyclic methylene (B1212753) group onto a seven-membered ring, typically starting from the corresponding ketone, cycloheptanone (B156872), is a fundamental transformation. Several classic and modern olefination reactions are employed for this purpose.

The Wittig reaction is a widely used method for converting ketones into alkenes. adichemistry.com It involves the reaction of a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), with a ketone. The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. libretexts.org The use of non-stabilized ylides generally favors the formation of the target exocyclic alkene. harvard.edu For example, the reaction of cyclohexanone (B45756) with methylenetriphenylphosphorane is a standard procedure that yields methylenecyclohexane (B74748), demonstrating the applicability of this method to cyclic ketones. adichemistry.comlibretexts.orgvedantu.com

The Tebbe olefination offers an alternative, particularly for sterically hindered or enolizable ketones. The Tebbe reagent, a titanium-aluminum complex, reacts with carbonyl compounds to form a Schrock carbene in situ. nrochemistry.comthieme-connect.com This carbene undergoes a [2+2] cycloaddition with the carbonyl group, forming an oxatitanacyclobutane intermediate, which then fragments to the alkene. thieme-connect.com The Tebbe reagent is known to be more nucleophilic and less basic than Wittig reagents, allowing for the methylenation of a wide range of carbonyls, including esters and amides. nrochemistry.com Studies using cyclohexanone have shown that the bridging methylene group of the reagent is transferred cleanly to form the exocyclic alkene. thieme-connect.comthieme-connect.com

The Julia-Kocienski olefination is another powerful method that utilizes heteroaryl sulfones, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, to react with aldehydes or ketones. nih.govorganic-chemistry.org The reaction proceeds by the addition of the sulfone's carbanion to the carbonyl, followed by a series of steps leading to the alkene. nih.gov This method has been successfully applied to the synthesis of various fluoroalkenes and can be tuned to favor either E or Z isomers. cas.cnthieme-connect.com Its application to ketones like cyclohexanone has been documented, making it a viable route for creating exocyclic alkenes on seven-membered rings. nih.govthieme-connect.com

Ring expansion strategies also provide a route to exocyclic alkenes in medium rings. For instance, iodine(III)-mediated ring expansion of exocyclic alkenes can be used to form ring-homologated difluorinated cycles, showcasing a method to build upon existing cyclic structures. chemrxiv.orgresearchgate.netresearchgate.net

| Olefination Reaction | Reagent Type | Key Intermediate | Notes |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Oxaphosphetane | Widely used, predictable regiochemistry. libretexts.org |

| Tebbe Olefination | Titanium Carbene (from Tebbe or Petasis reagent) | Oxatitanacyclobutane | Effective for hindered ketones and esters. nrochemistry.comthieme-connect.com |

| Julia-Kocienski Olefination | Heteroaryl Sulfone (e.g., BT- or PT-sulfones) | β-alkoxy sulfone | E/Z selectivity can be controlled by conditions. organic-chemistry.org |

Cyclization Reactions in the Synthesis of Seven-Membered Rings

Direct construction of the seven-membered carbocycle is a highly convergent approach. Several classes of cyclization reactions have proven effective, overcoming the kinetic and thermodynamic hurdles associated with medium ring formation. illinois.edu

While five- and six-membered rings are commonly synthesized via [3+2] and [4+2] cycloadditions respectively, the construction of seven-membered rings is powerfully achieved through [4+3] cycloaddition reactions . illinois.eduwikipedia.org This process involves the reaction of a four-atom 2π system (a diene) with a three-atom 2π component, typically an allyl or oxyallyl cation. wikipedia.orgorganicreactions.org It is considered one of the most effective methods for accessing functionalized seven-membered rings with high stereoselectivity. wikipedia.orgrsc.org

The reaction can proceed through either a concerted or a stepwise mechanism, and its stereochemical outcome can be variable. illinois.eduwikipedia.org A wide variety of dienes, including furan (B31954) and cyclopentadiene (B3395910), can be employed. illinois.edu The key challenge often lies in the generation of the reactive oxyallyl cation, which can be formed from precursors like α,α'-dihalo ketones. wikipedia.org Intramolecular versions of the [4+3] cycloaddition are also highly effective for building complex polycyclic systems containing a seven-membered ring. umsystem.edu Although the prompt mentions [3+2] cycloaddition, the [4+3] pathway is the more direct and prominent cycloaddition strategy for forming the seven-membered ring core. illinois.eduwikipedia.org A cooperative tertiary amine/palladium-catalyzed sequential [4+3] cyclization has been developed, though it leads to more complex spirocyclic systems. acs.orgnih.gov

Ring-closing metathesis (RCM) has emerged as a robust and versatile tool for the synthesis of unsaturated rings of various sizes, including 5- to 7-membered rings. wikipedia.org The reaction employs transition-metal catalysts, most notably ruthenium-based complexes like the Grubbs catalysts, to facilitate the intramolecular coupling of a diene. organic-chemistry.org For the synthesis of a cycloheptene (B1346976) ring, a 1,8-nonadiene (B1346706) substrate is typically used. The reaction is driven forward by the formation of a stable cyclic alkene and the release of a volatile small alkene, usually ethylene (B1197577), from the terminal double bonds. wikipedia.orgorganic-chemistry.org

The RCM reaction proceeds through a metallacyclobutane intermediate, as described by the Chauvin mechanism. organic-chemistry.org This methodology is highly valued for its excellent functional group tolerance and its ability to construct previously hard-to-make medium-sized rings. wikipedia.org RCM has been successfully applied to the synthesis of complex natural products containing seven-membered heterocycles, such as in the synthesis of (-)-balanol, where a ruthenium indenylidene complex was used to form the ring in 87% yield. wikipedia.org Furthermore, asymmetric RCM can be used to produce enantiomerically enriched seven-membered rings. nih.gov

Radical cyclizations provide a powerful method for C-C bond formation and have been successfully applied to the synthesis of seven-membered carbocycles. While exo cyclizations are generally favored for smaller rings according to Baldwin's rules, 7-endo cyclizations can become competitive or even preferred for the formation of medium rings under specific conditions. stackexchange.com

A notable example is the titanocene(III)-catalyzed radical cyclization, which enables both 7-endo-trig and 7-endo-dig closures to proceed efficiently. acs.orgnih.gov This method has been used for the straightforward synthesis of various terpenoids containing cycloheptane (B1346806) rings. acs.orgresearchgate.net The preference for the otherwise disfavored 7-endo mode can be rationalized by mechanistic studies considering the specific substitution patterns of the radical precursors. acs.org Other radical-mediated approaches, such as those initiated by acyl radicals, have also been developed, including tandem 7-endo/5-exo cyclizations to build complex polycyclic systems. lookchem.com

| Radical Cyclization Data | |

| Reaction Type | Titanocene(III)-catalyzed 7-endo radical cyclization |

| Catalyst System | Cp₂TiCl₂ (pre-catalyst), Mn (reductant), 2,4,6-collidine, Me₃SiCl |

| Significance | Provides a direct route to seven-membered carbocycles via the generally disfavored endo cyclization mode. acs.orgnih.gov |

| Application | Synthesis of terpenoids containing cycloheptane skeletons. researchgate.net |

Ring-Closing Metathesis Approaches

Transition Metal-Catalyzed Synthetic Routes

Transition metals, particularly palladium, play a pivotal role in many modern strategies for synthesizing seven-membered rings. These catalysts can mediate complex transformations, including cyclizations, couplings, and ring-opening/expansion reactions, with high efficiency and selectivity.

The intramolecular Heck reaction is a cornerstone of palladium catalysis for ring formation. wikipedia.org This reaction involves the coupling of an aryl or vinyl halide with an alkene tethered within the same molecule. wikipedia.org It is a versatile method for creating carbocycles and heterocycles of various sizes, and its use for synthesizing six- and seven-membered rings from the corresponding unsaturated benzyl (B1604629) chlorides has been demonstrated. nih.gov The reaction typically proceeds via oxidative addition of the halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the cyclic product and regenerate the catalyst. wikipedia.org This reaction has been employed in the synthesis of complex natural products and can be rendered enantioselective. wikipedia.org

Palladium-catalyzed ring-opening reactions of strained systems offer another innovative route. For example, a tandem reaction involving Heck-type coupling, palladium carbene migratory insertion, C-C bond cleavage, and β-hydride elimination has been used for the ring-opening of norbornene to produce methylenecyclopentane (B75326) derivatives. rsc.orgrsc.org While this specific example yields a five-membered ring, the mechanistic principle of using a palladium catalyst to cleave C-C bonds in a strained precursor and form a new ring system is a powerful concept. Similarly, palladium-catalyzed ring-opening of cyclopropanated oxabenzonorbornadiene with alcohols has been explored, with a potential pathway involving ring expansion to a seven-membered ring being proposed. beilstein-journals.org

Other notable palladium-catalyzed methods include the hydroborylative carbocyclization of bisallenes to selectively form seven-membered rings and the intramolecular coupling of C-H and C-Br bonds to construct aromatic systems containing a seven-membered ring. acs.orgdigitellinc.com Furthermore, palladium-catalyzed cascade reactions, such as a formal (4+3) cyclocondensation of vinylcyclopropanes with salicylaldehydes, have been developed to build functionalized seven-membered benzoxepins. nih.gov

| Palladium-Catalyzed Reaction | Starting Materials | Key Steps | Product Type |

| Intramolecular Heck Reaction | Alkene tethered to aryl/vinyl halide | Oxidative addition, migratory insertion, β-hydride elimination | Cycloheptene derivatives wikipedia.orgnih.gov |

| Ring-Opening of Norbornene | Norbornene, aryl iodide, tosylhydrazone | Heck coupling, Pd-carbene insertion, C-C cleavage | Methylenecyclopentane derivatives (demonstrates principle) rsc.orgrsc.org |

| Hydroborylative Carbocyclization | Bisallenes, bis(pinacolato)diboron | Hydropalladation, carbocyclization | Seven-membered rings with exocyclic alkene acs.org |

| (4+3) Cyclocondensation | Vinylcyclopropane, salicylaldehyde | Pd-catalyzed ring opening, HWE olefination, O-allylation | Benzoxepins (seven-membered heterocycle) nih.gov |

Other Metal-Catalyzed Cyclizations (e.g., Copper, Rhodium, Iron)

Beyond nickel, a range of other transition metals have been successfully employed in the synthesis of methylenecycloheptane frameworks. Gold, iron, and rhodium catalysts have shown particular promise in mediating specific cyclization reactions.

A significant breakthrough in the synthesis of methylenecycloheptanes is the gold(I)-catalyzed 7-exo-dig cyclization of acetylenic silyl (B83357) enol ethers. A cationic gold(I) complex featuring a semihollow-shaped triethynylphosphine ligand has been shown to efficiently catalyze the cyclization of silyl enol ethers with an ω-alkynic substituent, yielding a variety of methylenecycloheptane derivatives. nih.gov This protocol is applicable to both cyclic substrates, leading to bicyclic systems, and acyclic precursors. nih.gov

Iron catalysis has also emerged as a powerful tool. A chiral iron(III)-salen complex has been developed for the asymmetric Conia-ene-type cyclization of α-functionalized ketones bearing an unactivated terminal alkyne. This reaction produces exo-methylenecycloalkanes, including methylenecycloheptanes, with a stereodefined quaternary center in excellent yields and high enantioselectivity. organic-chemistry.org This method is notable for its use of an earth-abundant and low-toxicity metal. organic-chemistry.org

Rhodium catalysts are well-known for their ability to promote a wide array of cyclization reactions. For instance, rhodium(I) complexes catalyze the reaction of 1,6-enynes with arylboronic acids to yield cyclopentane (B165970) derivatives through a 5-exo intramolecular carborhodation. researchgate.net While direct rhodium-catalyzed cyclizations to form simple methylenecycloheptanes are less common, rhodium catalysis plays a crucial role in tandem reactions that construct this ring system, such as in the divinylcyclopropane-cycloheptadiene rearrangement (see section 4.4). In these cases, a rhodium-catalyzed cyclopropanation is often the initial step. nih.gov Copper-catalyzed reactions are also prevalent in the synthesis of various heterocyclic and carbocyclic systems, although specific applications leading directly to methylenecycloheptane are not as well-defined in the literature. mdpi.comorganic-chemistry.org

| Catalyst Metal | Reaction Type | Substrate | Product | Key Features | Reference |

| Gold(I) | 7-exo-dig Cyclization | Acetylenic silyl enol ether | Methylenecycloheptane derivative | Efficient formation of seven-membered rings. | nih.gov |

| Iron(III) | Asymmetric Conia-Ene Cyclization | α-Functionalized ketone with terminal alkyne | exo-Methylenecycloheptane with quaternary center | High yield and enantioselectivity (>90% ee). | organic-chemistry.org |

| Rhodium(I) | Arylative Cyclization | 1,6-Enyne and arylboronic acid | (Z)-1-(1-arylethylidene)-2-vinylcyclopentane | Forms five-membered rings via 5-exo cyclization. | researchgate.net |

Rearrangement Reactions for Constructing Methylenecycloheptane Skeletons (e.g., [1,n]-Rearrangements, Sigmatropic Rearrangements)

Rearrangement reactions provide an elegant and often stereoselective route to complex molecular architectures, including the methylenecycloheptane framework. Sigmatropic rearrangements, in particular, have proven to be exceptionally powerful in this context.

The most prominent sigmatropic reaction for the synthesis of seven-membered rings is the divinylcyclopropane-cycloheptadiene rearrangement. wikipedia.org This transformation is a nih.govnih.gov-sigmatropic rearrangement that involves the isomerization of a 1,2-divinylcyclopropane to a cycloheptadiene. wikipedia.orgwikipedia.org The reaction is driven by the release of the significant ring strain in the cyclopropane (B1198618) ring, making it a thermodynamically favorable process. wikipedia.org While the reaction can occur thermally, it is often carried out in the same pot following the synthesis of the divinylcyclopropane precursor. wikipedia.org

The synthesis of the requisite cis-divinylcyclopropane intermediate can be achieved through various methods, including rhodium-catalyzed cyclopropanation of a diene with a vinyldiazo compound. nih.govbeilstein-journals.org This formal [4+3]-cycloaddition approach has been utilized in the synthesis of several natural products. beilstein-journals.org For example, the reaction of a Boc-protected pyrrole (B145914) with a vinyldiazo compound bearing a chiral auxiliary, catalyzed by a rhodium complex, generates an intermediate cis-divinylcyclopropane which spontaneously rearranges to a bridged cycloheptadiene. nih.gov

[1,n]-rearrangements, such as wikipedia.orgrsc.org-hydrogen shifts, are another class of pericyclic reactions. These shifts are common in cyclic systems like cyclopentadiene derivatives and can occur under thermal conditions. libretexts.orglibretexts.org A wikipedia.orgrsc.org-hydrogen shift involves the migration of a hydrogen atom across a five-atom π-system. libretexts.org While these rearrangements are fundamental in organic chemistry, their specific application to directly construct the methylenecycloheptane skeleton is less frequently reported than the powerful divinylcyclopropane rearrangement.

| Rearrangement Type | Precursor | Product | Key Features | Reference |

| nih.govnih.gov-Sigmatropic (Divinylcyclopropane-Cycloheptadiene) | 1,2-Divinylcyclopropane | Cycloheptadiene | Thermodynamically driven by release of ring strain. Often spontaneous. | wikipedia.org |

| Tandem Rh-catalyzed cyclopropanation / nih.govnih.gov-Sigmatropic Rearrangement | Diene and Vinyldiazo compound | Bridged Cycloheptadiene | Formal [4+3]-cycloaddition. Used in natural product synthesis. | nih.govbeilstein-journals.org |

| wikipedia.orgrsc.org-Hydrogen Shift | Substituted Cyclopentadiene | Isomeric Cyclopentadiene | Common thermal rearrangement in cyclic dienes. | libretexts.orglibretexts.org |

Mechanistic Investigations of Methylenecycloheptane Reactions

Reaction Kinetics and Associated Thermodynamic Considerations

The study of reaction kinetics provides insight into the rates of chemical processes, while thermodynamics helps in understanding the energy changes and spontaneity of reactions. nih.gov For reactions involving methylenecycloheptane, these considerations are crucial for predicting product distributions and optimizing reaction conditions.

The kinetics of a reaction are often analyzed to determine the reaction mechanism and the rate-determining step. ox.ac.uk For instance, the rate of a reaction can be influenced by factors such as temperature and the concentration of reactants. The Arrhenius equation describes the relationship between the rate constant of a reaction and temperature, highlighting the concept of activation energy, which is the minimum energy required for a reaction to occur. ox.ac.uk Reactions with high activation barriers will be slower than those with lower barriers. ox.ac.uk

Table 1: Selected Thermodynamic Data for Methylenecycloheptane

| Property | Value | Units | Reference |

| Boiling Point | 408 | K | nist.gov |

| Boiling Point | 412 | K | nist.gov |

| Boiling Point | 406 | K | nist.gov |

Note: The different reported values for the boiling point may be due to variations in experimental conditions or measurement techniques.

Electrophilic Addition Mechanisms

Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich double bond attacks an electrophile. savemyexams.com In the case of methylenecycloheptane, the π electrons of the exocyclic double bond are susceptible to attack by electrophiles. lumenlearning.com

The mechanism typically proceeds in two steps. savemyexams.comlibretexts.org First, the electrophile adds to one of the carbons of the double bond, leading to the formation of a carbocation intermediate. For methylenecycloheptane, this addition follows Markovnikov's rule, where the electrophile (often a proton) adds to the carbon atom that already has more hydrogen atoms. This results in the formation of a more stable tertiary carbocation on the cycloheptane (B1346806) ring. The second step involves the attack of a nucleophile on the carbocation, completing the addition reaction. libretexts.org

Common electrophilic additions to methylenecycloheptane include:

Addition of Hydrogen Halides (HX): The reaction with HBr or HCl proceeds via a tertiary carbocation intermediate to yield a 1-halo-1-methylcycloheptane. savemyexams.com

Hydration: In the presence of an acid catalyst, water can add across the double bond to form 1-methylcycloheptanol (B1596526). savemyexams.com

Addition of Halogens (X₂): Halogens like bromine add to form a dihalogenated product. The mechanism can involve a cyclic halonium ion intermediate. savemyexams.com

Elimination Reaction Pathways (E1, E2, E1cB Mechanisms)

Elimination reactions are processes in which two substituents are removed from a molecule, typically resulting in the formation of a double bond. masterorganicchemistry.com Methylenecycloheptane can be synthesized via such pathways. The three primary mechanisms for elimination reactions are E1, E2, and E1cB. libretexts.orgnumberanalytics.com

E1 (Elimination Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate. numberanalytics.compurechemistry.org For example, the dehydration of 1-methylcycloheptanol in the presence of a strong acid would likely proceed via an E1 pathway to form methylenecycloheptane and its endocyclic isomer, 1-methylcycloheptene. The formation of the more substituted alkene (Zaitsev's rule) is often favored. masterorganicchemistry.com

E2 (Elimination Bimolecular): This is a one-step, concerted reaction where a base removes a proton and the leaving group departs simultaneously. purechemistry.orgdalalinstitute.com The E2 mechanism requires a specific anti-periplanar geometry between the proton being removed and the leaving group. numberanalytics.com The formation of methylenecycloheptane via an E2 reaction would typically involve a substrate like 1-halo-1-methylcycloheptane treated with a strong, non-nucleophilic base.

E1cB (Elimination Unimolecular Conjugate Base): This two-step mechanism involves the formation of a carbanion intermediate followed by the departure of the leaving group. purechemistry.orgdalalinstitute.com This pathway is less common and is generally favored when the proton to be removed is particularly acidic and the leaving group is poor. numberanalytics.comdalalinstitute.com

The choice between these pathways is influenced by factors such as the structure of the substrate, the strength and size of the base, the nature of the leaving group, and the reaction conditions. numberanalytics.com

Pericyclic Reactions and Intramolecular Processes

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orgmsu.edu These reactions are characterized by their high stereospecificity and are often unaffected by catalysts or changes in solvent. msu.edu Major classes of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. libretexts.org

While specific examples of methylenecycloheptane undergoing classical pericyclic reactions like the Diels-Alder reaction as a diene or dienophile are not extensively documented, its double bond can participate in related processes. For instance, ene reactions, which involve the addition of a compound with an allylic hydrogen to an alkene, are a possibility. libretexts.org

Intramolecular processes involving methylenecycloheptane or leading to its formation are more common. For example, intramolecular carbolithiation reactions of certain organolithium compounds can lead to the formation of methylenecyclo-alkane derivatives. academie-sciences.fr Additionally, intramolecular Schmidt reactions have been utilized to construct complex alkaloid skeletons starting from precursors that can be derived from methylenecycloalkanes. nih.gov

Catalytic Cycle Elucidation in Metal-Mediated Transformations

Metal-catalyzed reactions offer powerful tools for the synthesis and transformation of organic molecules, including methylenecycloheptane. Palladium-catalyzed cross-coupling reactions, for example, have become fundamental in organic synthesis. nobelprize.org

The mechanism of these reactions is often described by a catalytic cycle, which typically involves several key steps:

Oxidative Addition: The metal catalyst (e.g., Pd(0)) inserts into a bond of the substrate. nobelprize.org

Transmetalation (for cross-coupling): An organometallic reagent transfers its organic group to the catalyst. nobelprize.org

Migratory Insertion: An organic group on the metal center inserts into a coordinated alkene or alkyne.

Reductive Elimination: The final product is formed, and the catalyst is regenerated in its active state.

Gold-catalyzed reactions have also been shown to be effective in constructing methylenecycloheptane frameworks through 7-exo-dig cyclization of acetylenic silyl (B83357) enol ethers. acs.org The proposed mechanism involves a gold(I) complex that activates the alkyne moiety, facilitating the intramolecular attack by the silyl enol ether. acs.org The specific ligands attached to the metal can have a significant impact on the efficiency and selectivity of the reaction. acs.org

Table 2: Key Steps in a Generalized Palladium-Catalyzed Cross-Coupling Cycle

| Step | Description |

| Oxidative Addition | A Pd(0) complex reacts with an organic halide (R-X) to form a Pd(II) intermediate. |

| Transmetalation | An organometallic reagent (R'-M) transfers its organic group (R') to the Pd(II) complex. |

| Reductive Elimination | The two organic groups (R and R') couple and are eliminated from the palladium, forming the product (R-R') and regenerating the Pd(0) catalyst. |

This is a simplified representation; specific reactions may have additional or different steps.

Radical Intermediates and Cascade Reactions

Reactions involving radical intermediates provide another avenue for the transformation of methylenecycloheptane. Radicals are species with an unpaired electron and can be generated through various methods, such as the use of radical initiators or photoredox catalysis. libretexts.org

The addition of radicals to the double bond of methylenecycloheptane can initiate a variety of subsequent reactions. For instance, the peroxide-initiated reaction of HBr with methylenecyclo-alkenes proceeds via a radical mechanism, leading to anti-Markovnikov addition. chegg.com

Radical cascade reactions are powerful synthetic strategies where a single initiation event triggers a series of intramolecular reactions, often leading to the rapid construction of complex polycyclic structures. rsc.org While specific cascade reactions starting from methylenecycloheptane are not widely reported, related systems like methylenecyclopropane (B1220202) derivatives have been shown to undergo sequences of radical cyclizations and fragmentations. capes.gov.br Furthermore, photoredox-catalyzed cascade reactions have been developed to synthesize substituted methylenecarbocycles, involving radical cyclization followed by rearrangement. acs.org These processes highlight the potential for developing complex transformations involving radical intermediates derived from methylenecycloheptane.

Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, and spin-spin coupling between neighboring protons reveals their connectivity.

Carbon (¹³C) NMR

Carbon-¹³ NMR spectroscopy is a powerful technique for determining the number of unique carbon atoms and their chemical environments within a molecule. rsc.org In a broadband-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single sharp line, with its chemical shift indicating its hybridization and the nature of its substituents. rsc.org

Specific experimental ¹³C NMR data for methylenecycloheptane is not available in public spectral databases. However, a predicted spectrum would feature a characteristic downfield signal for the sp²-hybridized carbon of the exocyclic double bond and another for the terminal methylene (B1212753) carbon. The sp³-hybridized carbons of the cycloheptane (B1346806) ring would appear at higher field, and their distinct chemical shifts would provide insight into the ring's symmetry and conformation.

Two-Dimensional (2D) NMR Techniques

Two-dimensional (2D) NMR spectroscopy provides a more detailed analysis of molecular structure by spreading spectral information across two frequency axes, which helps to resolve overlapping signals in complex 1D spectra. nih.gov These techniques reveal correlations between different nuclei, offering clear insights into connectivity and spatial relationships. nih.gov

While specific 2D NMR data for methylenecycloheptane is not publicly available, several standard 2D NMR experiments would be invaluable for its complete structural assignment:

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. scbt.com Cross-peaks in a COSY spectrum of methylenecycloheptane would definitively establish the connectivity of the protons within the cycloheptane ring and their relationship to the methylene group.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. nih.gov For methylenecycloheptane, an HSQC spectrum would unambiguously assign each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to four bonds). It is particularly useful for identifying quaternary carbons and for piecing together molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data would be crucial for determining the three-dimensional structure and preferred conformation of the flexible seven-membered ring of methylenecycloheptane.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. chemicalbook.com This high precision enables the differentiation between compounds with the same nominal mass but different elemental formulas.

Specific HRMS data for methylenecycloheptane is not found in the searched public databases. However, an HRMS analysis would be expected to yield a molecular ion peak corresponding to the exact mass of its chemical formula, C₈H₁₄. This precise mass measurement would serve as a definitive confirmation of the compound's elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org In the analysis of methylenecycloheptane, GC-MS is instrumental. The gas chromatograph separates methylenecycloheptane from other components in a mixture based on its volatility and interaction with the stationary phase of the GC column. Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule, allows for its definitive identification. wikipedia.org

GC-MS has been effectively used in the analysis of complex organic mixtures, including those found in environmental samples and industrial process streams, where it has successfully identified methylenecycloheptane among numerous other compounds. epa.gov The technique's high sensitivity and specificity make it a "gold standard" for forensic substance identification and environmental analysis. wikipedia.org For instance, the analysis of drinking water concentrates and advanced waste treatment concentrates has revealed the presence of methylenecycloheptane. epa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another pivotal analytical technique that pairs the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. wikipedia.org This method is particularly useful for compounds that are not sufficiently volatile for GC-MS analysis. While specific LC-MS studies focusing solely on methylenecycloheptane are less common, the technique is widely applied in metabolomics and for the analysis of complex biological and environmental samples where such compounds might be present. wikipedia.orgthermofisher.com

LC-MS systems can effectively separate components in a liquid mobile phase and subsequently provide mass spectral data for identification. wikipedia.org The development of advanced interfaces like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) has broadened the applicability of LC-MS to a wide range of organic molecules. thermofisher.com For complex mixtures, tandem mass spectrometry (LC-MS/MS) can be employed to provide even greater specificity and structural information. measurlabs.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques are essential for identifying the functional groups present in a molecule by measuring the vibrations of its bonds. libretexts.org

Infrared (IR) spectroscopy, and its more advanced counterpart, Fourier Transform Infrared (FTIR) spectroscopy, are fundamental tools for the structural elucidation of methylenecycloheptane. photometrics.netwikipedia.org These techniques measure the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. wikipedia.org Different types of bonds and functional groups absorb IR radiation at characteristic frequencies, providing a unique spectral fingerprint of the molecule. vscht.cz

For methylenecycloheptane, the IR spectrum exhibits characteristic absorption bands that confirm the presence of its key structural features. The most prominent of these are the C-H stretching vibrations of the methylene (=CH₂) group and the cycloheptane ring, as well as the C=C stretching vibration of the exocyclic double bond. vscht.czchemicalbook.com FTIR spectroscopy offers significant advantages over traditional dispersive IR spectroscopy, including higher speed, sensitivity, and resolution, allowing for the analysis of very small sample sizes. photometrics.net

Table 2: Characteristic IR Absorption Bands for Methylenecycloheptane**

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group | Reference |

|---|---|---|---|

| =C-H Stretch | ~3080 | Alkene | vscht.cz |

| -C-H Stretch | Below 3000 | Alkane | vscht.cz |

| C=C Stretch | ~1640-1680 | Alkene | vscht.cz |

**Note: These are general ranges for the functional groups present in methylenecycloheptane.

Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. researchgate.net It relies on the inelastic scattering of monochromatic light, usually from a laser. While specific Raman spectral data for methylenecycloheptane is not extensively detailed in the provided search results, the technique is valuable for identifying functional groups. For instance, the C=C stretching vibration in methylenecycloheptane would be expected to produce a strong and characteristic Raman band. The mutual exclusion principle, which applies to molecules with a center of symmetry, can help in assigning vibrational modes when both IR and Raman spectra are available. researchgate.net

Infrared (IR) Spectroscopy (including Fourier Transform Infrared (FTIR))

Microwave Spectroscopy for Rotational Constants and Molecular Geometry Determination

Microwave spectroscopy is a high-resolution technique used in the gas phase to study the rotational energy levels of molecules. fiveable.melibretexts.org By measuring the absorption of microwave radiation, precise rotational constants can be determined. fiveable.me These constants are inversely proportional to the molecule's moments of inertia, which are defined by the molecule's mass distribution and geometry. fiveable.metanta.edu.eg

For a molecule to be studied by microwave spectroscopy, it must possess a permanent dipole moment. libretexts.orgtanta.edu.eg Although methylenecycloheptane is a hydrocarbon, its asymmetry, arising from the exocyclic double bond on the seven-membered ring, results in a small but non-zero dipole moment, making it microwave active.

The analysis of the rotational spectrum allows for the calculation of the principal moments of inertia (Iₐ, Iₑ, Iₑ). From these values, highly accurate bond lengths and angles can be derived, providing a definitive determination of the molecule's three-dimensional geometry in the gas phase. fiveable.me Isotopic substitution studies can further refine the structural determination. fiveable.me

Table 1: Illustrative Rotational Constants for Methylenecycloheptane This table presents hypothetical data that would be obtained from a microwave spectroscopy experiment for illustrative purposes.

| Parameter | Symbol | Value (MHz) | Description |

|---|---|---|---|

| Rotational Constant A | A | 3250.15 | Rotational constant about the principal axis a. |

| Rotational Constant B | B | 2410.78 | Rotational constant about the principal axis b. |

| Rotational Constant C | C | 1950.43 | Rotational constant about the principal axis c. |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise atomic and molecular structure of a compound in the solid state. wikipedia.org The technique involves diffracting a beam of X-rays off a single, highly ordered crystal. uol.de By analyzing the diffraction pattern, a three-dimensional map of electron density can be generated, revealing the exact positions of atoms, bond lengths, and bond angles within the crystal lattice. wikipedia.orguol.de

Since methylenecycloheptane is a liquid at standard conditions, it cannot be analyzed directly by this method. However, solid derivatives of methylenecycloheptane can be synthesized and crystallized. For example, reactions involving the double bond could yield solid products suitable for X-ray diffraction analysis. The resulting crystal structure would provide unambiguous proof of the molecular structure and offer insights into intermolecular interactions in the solid state. wikipedia.org

Table 2: Example Crystallographic Data for a Methylenecycloheptane Derivative This table shows the type of data generated from a single-crystal X-ray diffraction experiment. The values are representative.

| Parameter | Value | Description |

|---|---|---|

| Chemical Formula | C₈H₁₂O₂ | Hypothetical formula for an oxidized derivative. |

| Crystal System | Monoclinic | The crystal system describing the lattice symmetry. |

| Space Group | P2₁/c | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | a = 8.52 Å, b = 10.21 Å, c = 9.45 Å, β = 98.7° | The dimensions of the smallest repeating unit of the crystal lattice. |

| Volume | 811.4 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. youtube.com It is fundamental for isolating methylenecycloheptane from reaction byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. youtube.com It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. youtube.com

For a non-polar compound like methylenecycloheptane, a normal-phase HPLC setup using a polar stationary phase (like silica) and a non-polar mobile phase (like hexane) could be employed. Alternatively, reversed-phase HPLC, which uses a non-polar stationary phase (such as C18) and a polar mobile phase (like a mixture of acetonitrile (B52724) and water), is also a viable option for analyzing methylenecycloheptane and its reaction products. cellmosaic.com The technique is instrumental in monitoring reaction progress and confirming the purity of the final product. ejgm.co.uk

Table 3: Typical HPLC Parameters for Purity Analysis This table outlines a potential set of conditions for the HPLC analysis of a sample containing methylenecycloheptane.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gel Permeation Chromatography (GPC) is a specific type of size-exclusion chromatography that separates analytes based on their size or hydrodynamic volume. wikipedia.org This technique is not used for analyzing small molecules like methylenecycloheptane itself, but it is the primary method for characterizing polymers derived from it. If methylenecycloheptane were to undergo polymerization, GPC would be essential for determining the molecular weight distribution of the resulting polymer chains. wikipedia.orgukaazpublications.com This information is critical as the molecular weight distribution dictates the physical and mechanical properties of the polymer. lcms.cz

Table 4: Representative GPC Data for a Poly(methylenecycloheptane) Sample This table presents typical data obtained from GPC analysis of a polymer sample.

| Parameter | Symbol | Value | Description |

|---|---|---|---|

| Number-Average Molecular Weight | Mₙ | 45,000 g/mol | The statistical average molecular weight of the polymer chains. |

| Weight-Average Molecular Weight | Mₒ | 92,000 g/mol | An average that accounts for the weight fraction of each polymer chain. |

| Polydispersity Index | Đ (or PDI) | 2.04 | A measure of the broadness of the molecular weight distribution (Mₒ/Mₙ). |

High-Performance Liquid Chromatography (HPLC)

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques are powerful analytical methods that couple a separation technique with a spectroscopic detection method, providing a higher degree of specificity and sensitivity. ajrconline.orgresearchgate.net This online coupling allows for the separation of complex mixtures followed by the immediate identification of the individual components. nih.gov

For a volatile and semi-volatile compound like methylenecycloheptane, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally useful hyphenated technique. In GC-MS, the sample is first separated into its constituent components by the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular "fingerprint," allowing for highly confident identification by comparison to spectral libraries. This technique is invaluable for analyzing complex reaction mixtures and identifying trace-level impurities. For less volatile derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the hyphenated technique of choice. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| Methylenecycloheptane |

| Hexane |

| Acetonitrile |

| Water |

| Carbon |

Synthetic Applications of Methylenecycloheptane Scaffolds

Role as Key Intermediates in Complex Molecule Synthesis

Methylenecycloheptane and its derivatives are pivotal intermediates in the synthesis of a wide array of complex molecules, including natural products and biologically active compounds. ontosight.aicaltech.edu The exocyclic methylene (B1212753) group provides a reactive handle for a multitude of chemical reactions, such as additions and rearrangements, allowing for the introduction of diverse functional groups and the construction of intricate ring systems. ontosight.ai For instance, the methylenecycloheptane framework is a recurring motif in a number of natural products, and its strategic manipulation is a key aspect of their total synthesis. nih.gov

One notable application is in the synthesis of cytotoxic marine natural products like those in the cyanthiwigin family. nih.gov The synthesis of these diterpenoids, which often feature challenging quaternary stereocenters, can be approached by leveraging the reactivity of methylenecycloheptane-like structures. nih.gov Furthermore, methylenecycloheptane derivatives serve as precursors in the production of pharmaceuticals and agrochemicals. ontosight.ai

Stereoselective and Regioselective Synthesis of Advanced Molecular Scaffolds

The controlled synthesis of specific stereoisomers (stereoselectivity) and constitutional isomers (regioselectivity) is a cornerstone of modern organic synthesis, enabling the creation of molecules with precise three-dimensional arrangements and functionalities. masterorganicchemistry.comddugu.ac.in Methylenecycloheptane provides a valuable platform for exploring and applying these principles to generate advanced molecular scaffolds.

Stereoselective Reactions:

A reaction is considered stereoselective if it preferentially forms one stereoisomer over another. masterorganicchemistry.comddugu.ac.in This can be further classified into enantioselective (favoring one enantiomer) and diastereoselective (favoring one diastereomer) reactions. ddugu.ac.inwikipedia.org In the context of methylenecycloheptane, its prochiral nature allows for the application of asymmetric catalysis to achieve high levels of enantioselectivity. For example, enantioselective carbonyl-ene reactions involving methylenecyclopentane (B75326) (a related cycloalkane) and pyruvate (B1213749) esters have been successfully catalyzed by chiral copper(II) complexes, yielding products with excellent enantiomeric excess. acs.org Similar principles can be applied to methylenecycloheptane to generate chiral building blocks. The choice of catalyst and reaction conditions plays a crucial role in determining the degree of stereoselectivity. ddugu.ac.in

| Reaction Type | Catalyst/Reagent | Outcome |

| Carbonyl-Ene Reaction | Chiral Copper(II) Complexes | High enantioselectivity in the formation of α-hydroxy esters. acs.org |

| Hydrogenation | Chiral Catalysts | Potential for enantioselective formation of methylcycloheptane (B31391) derivatives. |

| Epoxidation | Chiral Oxidizing Agents | Potential for enantioselective synthesis of spiro-epoxides. |

Regioselective Reactions:

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. ddugu.ac.inwikipedia.org The exocyclic double bond of methylenecycloheptane presents two potential sites for electrophilic attack: the exocyclic methylene carbon and the ring carbon of the double bond. The outcome of such reactions is often dictated by factors like the stability of the resulting carbocation intermediate (Markovnikov's rule) or steric hindrance. ddugu.ac.in For instance, the acid-catalyzed hydration of methylenecycloheptane proceeds via the formation of the more stable tertiary carbocation, leading to the corresponding tertiary alcohol. srce.hr Conversely, hydroboration-oxidation would be expected to yield the primary alcohol due to its anti-Markovnikov regioselectivity. ddugu.ac.in

| Reaction Type | Reagent | Major Product | Governing Principle |

| Acid-Catalyzed Hydration | H₃O⁺ | 1-Methylcycloheptan-1-ol srce.hr | Markovnikov's Rule |

| Hydroboration-Oxidation | 1. BH₃, THF 2. H₂O₂, NaOH | (Cycloheptyl)methanol | Anti-Markovnikov Addition |

| Halogenation | HBr (in dark) | 1-Bromo-1-methylcycloheptane | Markovnikov's Rule |

| Radical Addition of HBr | HBr, Peroxides | 1-(Bromomethyl)cycloheptane | Anti-Markovnikov Addition |

Diversification and Functionalization Strategies for Methylenecycloheptane Derivatives

The methylenecycloheptane core can be elaborated into a diverse range of derivatives through various functionalization strategies. These methods allow for the introduction of new functional groups and the construction of more complex molecular frameworks, significantly expanding the synthetic utility of this scaffold. mpg.dersc.org

One common approach is the vicinal difunctionalization of the double bond, where two different functional groups are added across the alkene. rsc.org This can be achieved through radical-mediated processes, for example, using carboxylic acids and molecular oxygen to introduce peroxy and acyl groups. rsc.org

Another powerful strategy involves C-H functionalization , where a carbon-hydrogen bond is selectively transformed into a carbon-carbon or carbon-heteroatom bond. mpg.denih.gov While direct C-H functionalization of the cycloheptane (B1346806) ring can be challenging, the strategic placement of directing groups on derivatives can guide the reaction to specific positions. rsc.org This approach offers a highly efficient way to introduce functionality without the need for pre-functionalized starting materials. mpg.de

Furthermore, the exocyclic methylene group can participate in various cycloaddition reactions . For example, disulfide-catalyzed [3+2] methylenecyclopentane annulations with olefins have been reported, and similar strategies could potentially be applied to methylenecycloheptane to construct fused ring systems. beilstein-journals.org

Historical Perspectives and Evolution of Research on Medium Ring Exocyclic Alkenes

Early Investigations into Cycloalkene Chemistry

The initial foray into the world of cyclic hydrocarbons was marked by Adolf von Baeyer's strain theory in 1885. libretexts.orglibretexts.org Baeyer proposed that cycloalkanes exist as planar polygons and that any deviation from the ideal tetrahedral bond angle of 109.5° would induce "angle strain." libretexts.orglibretexts.org According to his theory, cyclopentane (B165970), with an internal angle of 108° in a planar form, should be the most stable cycloalkane, while larger rings would become increasingly strained and difficult to synthesize. libretexts.org

However, this theory soon proved inadequate. The heats of combustion per CH₂ group for cycloalkanes showed that cyclohexane (B81311) was less strained than cyclopentane, and that rings larger than six members were not as strained as Baeyer predicted. The flaw in Baeyer's theory was the assumption of planarity. In 1895, H. Sachse proposed that cyclohexane could exist in non-planar, strain-free "chair" and "boat" conformations, a concept later substantiated by E. Mohr. libretexts.orglibretexts.org This Sachse-Mohr theory was a critical turning point, establishing that larger rings adopt puckered, three-dimensional structures to relieve angle strain. libretexts.org

The specific field of medium-sized rings (8-12 members) was pioneered by Vladimir Prelog, whose work in the mid-20th century earned him a share of the 1975 Nobel Prize in Chemistry. wikipedia.orgmsu.edunobelprize.org Prelog synthesized medium-ring compounds and discovered their unusual chemical reactivity, which he attributed to "nonclassical" strain arising from energetically unfavorable conformations and transannular interactions (interactions between non-adjacent atoms across the ring). wikipedia.orgnobelprize.orgrsc.org His research demonstrated that these rings are not rigid but rather flexible, with remote parts of the molecule able to come into close contact, leading to unexpected reactions. nobelprize.org This foundational work laid the groundwork for understanding the complex nature of compounds like methylenecycloheptane, which exist within this challenging medium-ring size.

Milestones in Conformational Studies of Seven-Membered Rings

The conformational analysis of seven-membered rings, such as cycloheptane (B1346806), the saturated analog of methylenecycloheptane, is significantly more complex than that of the well-understood six-membered ring. Unlike cyclohexane, which has a clear energetic preference for the chair conformation, seven-membered rings are much more flexible and exist as a dynamic equilibrium of multiple conformations with similar energies. researchgate.netunicamp.br

Early experimental and theoretical work identified a "pseudorotational" equilibrium involving two main families of conformations: the chair/twist-chair (C/TC) family and the boat/twist-boat (B/TB) family. researchgate.netcdnsciencepub.com For cycloheptane itself, the twist-chair conformation is generally considered the most stable. acs.org

Key milestones in understanding these systems include:

Low-Temperature NMR Spectroscopy: The use of nuclear magnetic resonance (NMR) spectroscopy at low temperatures proved to be a powerful tool. By "freezing out" the rapid interconversions, researchers like Maurice St-Jacques were able to observe and characterize individual conformations. cdnsciencepub.comcdnsciencepub.com These studies provided concrete evidence for the existence of forms like the chair and twist-boat and allowed for the measurement of the energy barriers between them. cdnsciencepub.com

Force Field Calculations: The development of molecular mechanics (MM) force fields, such as those by Norman L. Allinger (e.g., MM2, MM3), provided a theoretical framework to calculate the energies and geometries of various conformers. acs.orgcdnsciencepub.com These computational methods allowed for the prediction of the most stable conformations and the energy differences between them, complementing experimental findings. acs.org

Introduction of Unsaturation and Heteroatoms: Studies on cycloheptene (B1346976) and its derivatives, where a double bond or heteroatom introduces a degree of rigidity, helped to simplify the conformational landscape. researchgate.netcdnsciencepub.com Research showed that for cycloheptene and related structures, only a few conformations, primarily the chair, boat, and twist-boat, needed to be considered. cdnsciencepub.com This work provided crucial insights into how the introduction of the exocyclic double bond in methylenecycloheptane would influence the ring's preferred shape.

The table below summarizes the principal conformations considered for the seven-membered ring system.

| Conformation | Description | Relative Stability (General) |

| Twist-Chair (TC) | A flexible conformation belonging to the chair family; often the global energy minimum for cycloheptane. | Most Stable |

| Chair (C) | A more rigid, symmetric conformation. | Slightly less stable than TC |

| Twist-Boat (TB) | A flexible conformation belonging to the boat family. | Less Stable |

| Boat (B) | A higher-energy, more symmetric boat-like conformation. | Least Stable |

This table provides a generalized stability order; the exact energy differences can vary based on substitution and the specific compound.

Development of Synthetic Methodologies Applicable to Methylenecycloheptane

The creation of an exocyclic double bond, as seen in methylenecycloheptane, requires specific synthetic strategies. The historical development of organic synthesis provided several key reactions that are well-suited for this purpose, transforming a cyclic ketone into the desired exocyclic alkene.

One of the most significant breakthroughs was the Wittig reaction , developed by Georg Wittig in the 1950s, for which he was awarded the Nobel Prize in 1979. wikipedia.orglibretexts.orgpressbooks.pub This reaction utilizes a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586), to react with an aldehyde or ketone. wikipedia.org In the context of methylenecycloheptane synthesis, cycloheptanone (B156872) would be treated with the ylide. The reaction's major advantage is that the double bond is formed in a specific, predetermined location, making it a highly reliable method for converting a carbonyl group into a methylene (B1212753) group. libretexts.org A reproducible procedure for creating methylenecyclohexane (B74748) using this method was reported by Wittig himself, demonstrating its applicability to cyclic systems. masterorganicchemistry.com

Another important method is the Cope elimination , developed by Arthur C. Cope. wikipedia.orgorganic-chemistry.org This reaction involves the thermal, intramolecular (Ei) elimination of a tertiary amine oxide. chemistrysteps.commasterorganicchemistry.com To synthesize methylenecycloheptane via this route, one would start with a methylcycloheptylamine derivative, oxidize it to the corresponding N-oxide, and then heat it. wikipedia.org The elimination proceeds through a cyclic five-membered transition state with syn-stereochemistry, where the amine oxide itself acts as the base. organic-chemistry.orgchemistrysteps.com The reaction is particularly useful for forming less-substituted alkenes (Hofmann rule), making it ideal for generating terminal exocyclic double bonds. organic-chemistry.org The Cope elimination proceeds under relatively mild, non-acidic, and non-basic thermal conditions. chemistrysteps.com

Other synthetic strategies that have been developed and could be applied to the synthesis of medium-ring exocyclic alkenes include:

Ring-Closing Metathesis (RCM): A powerful modern technique for forming rings, including medium-sized ones, which can be adapted to produce exocyclic alkenes. tu-dortmund.dedu.ac.in

Palladium-Catalyzed Reactions: Various palladium-catalyzed reactions have been developed for the synthesis of methylenecyclopentane (B75326) and other exocyclic alkenes, often involving ring-opening or annulation strategies. researchgate.netacs.org

Radical Cyclizations: Methods involving the cyclization of radical intermediates can also be employed to construct the cyclic core and introduce the necessary functionality for creating the exocyclic double bond. mdpi.com

The table below summarizes key synthetic methods applicable to the formation of methylenecycloheptane.

| Reaction Name | Reactants | Key Features |

| Wittig Reaction | Cycloheptanone + Phosphorus Ylide (e.g., Ph₃P=CH₂) | Forms a C=C bond at a fixed location. Widely applicable to aldehydes and ketones. wikipedia.orglibretexts.org |

| Cope Elimination | N,N-Dimethyl-N-(methylcycloheptyl)amine oxide | Intramolecular syn-elimination. Thermally induced, proceeds under neutral conditions. wikipedia.orgorganic-chemistry.orgchemistrysteps.com |

| Ring-Closing Metathesis | Acyclic diene precursor | Powerful for ring formation, including medium rings. Utilizes transition metal catalysts. tu-dortmund.dedu.ac.in |

Future Research Directions

Innovations in Asymmetric Synthesis of Methylenecycloheptane Derivatives

The development of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. researchgate.netlibretexts.org Consequently, a major focus of future research will be the innovation of novel asymmetric methods for the synthesis of chiral methylenecycloheptane derivatives. While the asymmetric synthesis of five- and six-membered rings is well-established, the construction of chiral seven-membered rings remains a significant challenge due to unfavorable entropic and enthalpic factors. researchgate.net

Recent advances in transition-metal-catalyzed cycloaddition reactions have opened new avenues for the asymmetric synthesis of seven-membered rings. sioc-journal.cn A promising future direction lies in the development and application of novel chiral ligands for transition metals like palladium and iridium to control the stereochemical outcome of these reactions. rug.nl For instance, palladium-catalyzed asymmetric [4+3] cycloadditions have been successfully employed to generate seven-membered rings with exocyclic functionality and controlled chirality. rsc.org Further research into new catalyst systems and reaction conditions is expected to enhance the enantioselectivity and expand the substrate scope of these transformations, making them more versatile for the synthesis of complex methylenecycloheptane-containing molecules. sioc-journal.cnrsc.org The development of organocatalytic asymmetric [4+3] cycloadditions also presents a highly effective strategy for the enantioselective construction of these challenging carbocycles. researchgate.net